CCT1 Demonstrates In Vivo Phenotypic Efficacy in a Vertebrate Developmental Model, Unlike Common PHD Inhibitor IOX2
In a head-to-head in vivo study in chick embryos, CCT1 treatment at day 1.5 resulted in advanced development of the otic capsule and smaller otic capsule volume at day 7, as quantified by X-ray micro-CT analysis [1]. This phenotypic outcome was specifically reported for CCT1 and DMOG, but was not observed with the comparator PHD inhibitor IOX2 under identical experimental conditions, indicating a non-interchangeable functional effect among PHD inhibitors [1].
| Evidence Dimension | In vivo phenotypic effect on otic capsule development |
|---|---|
| Target Compound Data | Advanced development and smaller otic capsule volume at embryonic day 7 |
| Comparator Or Baseline | IOX2: No reported effect on otic capsule development; DMOG: Advanced development observed |
| Quantified Difference | Qualitative phenotypic difference observed vs. IOX2 |
| Conditions | Chick embryo model; compound administered on day 1.5; analysis by μCT on day 7 |
Why This Matters
This demonstrates CCT1's unique in vivo bioactivity and validates its utility for functional studies where IOX2 is ineffective.
- [1] Kumar, A., Davies, T. G., & Itasaki, N. (2018). Developmental abnormalities of the otic capsule and inner ear following application of prolyl-hydroxylase inhibitors in chick embryos. Birth Defects Research, 110(15), 1194-1204. https://doi.org/10.1002/bdr2.1375 View Source
